

Technical Support Center: Yield Optimization for C₁₄H₂₀CINS Synthesis

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Compound of Interest

Compound Name: C₁₄H₂₀CINS

CAS No.: 479485-40-0

Cat. No.: B2659298

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Topic: Improving Yield in **C₁₄H₂₀CINS** (Thio-Amine HCl Salt) Pathways Audience: Process Chemists & Medicinal Researchers Version: 2.4 (Current Best Practices)[1]

Executive Summary: The Yield Bottleneck

The synthesis of **C₁₄H₂₀CINS** typically involves the formation of a sulfur-nitrogen heterocycle or a thio-ether amine, followed by hydrochloride salt formation.[1] Yield losses in this specific stoichiometry are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three specific phases:

- **Sulfur Sensitivity:** Thiophene/Thiazole rings and thioethers are susceptible to oxidation (sulfoxide formation) or catalyst poisoning during hydrogenation steps.[1]
- **Incomplete Alkylation/Amination:** Steric hindrance in C₁₄ scaffolds often leads to unreacted starting material that co-elutes with the product.[1]
- **The "Oiling Out" Phenomenon:** The final HCl salt formation is the most critical yield-killing step.[1] **C₁₄H₂₀CINS** salts are lipophilic and prone to forming amorphous oils rather than crystalline solids if the solvent system is too polar or "wet." [1]

Critical Process Parameters (CPP) & Troubleshooting

Phase A: Synthesis of the Free Base (C₁₄H₁₉NS)

Context: Assuming a pathway involving Reductive Amination or Nucleophilic Substitution (e.g., Alkyl Halide + Amine).[1]

Symptom	Probable Cause	Technical Solution
Low Conversion (<50%)	Moisture in solvent (if using Grignard/Imine routes).[1]	Protocol: Switch to anhydrous THF/Ether (<50 ppm H ₂ O). Use molecular sieves (3Å) in the reaction vessel.
Dark/Tarry Crude	Sulfur Oxidation. Thio-compounds degrade in air/light.[1]	Protocol: Sparge all solvents with Argon/N ₂ for 15 mins prior to use.[1] Perform reaction under positive inert pressure. [1]
Dimer Formation	High Concentration. Intermolecular side reactions. [1]	Protocol: Dilute reaction concentration to 0.1 M. Add the limiting reagent dropwise (High Dilution Principle).
Unreacted Halide	Poor Nucleophilicity.	Protocol: Add NaI (10 mol%) as a Finkelstein catalyst to convert Alkyl-Cl to reactive Alkyl-I in situ.[1]

Phase B: Salt Formation (Base C₁₄H₂₀CINS)

Context: Converting the oily free base into the stable HCl solid.[1]

Symptom	Probable Cause	Technical Solution
Product "Oils Out"	Solvent too polar or water present.[1]	Protocol: Use anhydrous Diethyl Ether or MTBE.[1] Dissolve base in non-polar solvent first, then add HCl/Dioxane or HCl/Ether dropwise.[1] Do not use aqueous HCl.
Hygroscopic Solid	Excess HCl trapped in lattice.[1]	Protocol: Wash filter cake with cold anhydrous ether. Dry in a vacuum desiccator over P2O5 for 24h.
Pink/Red Discoloration	Trace Metal Contamination or Photo-oxidation.[1]	Protocol: Recrystallize using Isopropanol (IPA)/Acetone.[1] Store final product in amber glass under Argon.

Validated Protocol: The "Dry-Salt" Method

Standardized workflow to maximize recovery of **C14H20CINS** from crude reaction mixtures.[1]

Step 1: Work-up of the Free Base (C14H19NS)

- Quench reaction mixture with saturated (pH > 9).
- Extract with Dichloromethane (DCM). Avoid Ethyl Acetate if amine is primary/secondary to prevent amide formation with trace acetic acid.[1]
- Wash combined organics with Brine, dry over .
- Critical: Evaporate solvent at

to prevent thermal degradation of the sulfur moiety. Obtain the crude oil.

Step 2: The "Anti-Solvent" Crystallization (The Yield Maker)

Most yield is lost here.^[1] Follow precisely.

- Dissolve the crude C₁₄H₁₉NS oil in a minimum amount of dry Toluene or Hexane (approx 5 mL per gram).^[1]
 - Why? Impurities often precipitate here; filter them out.^[1]
- Cool the solution to

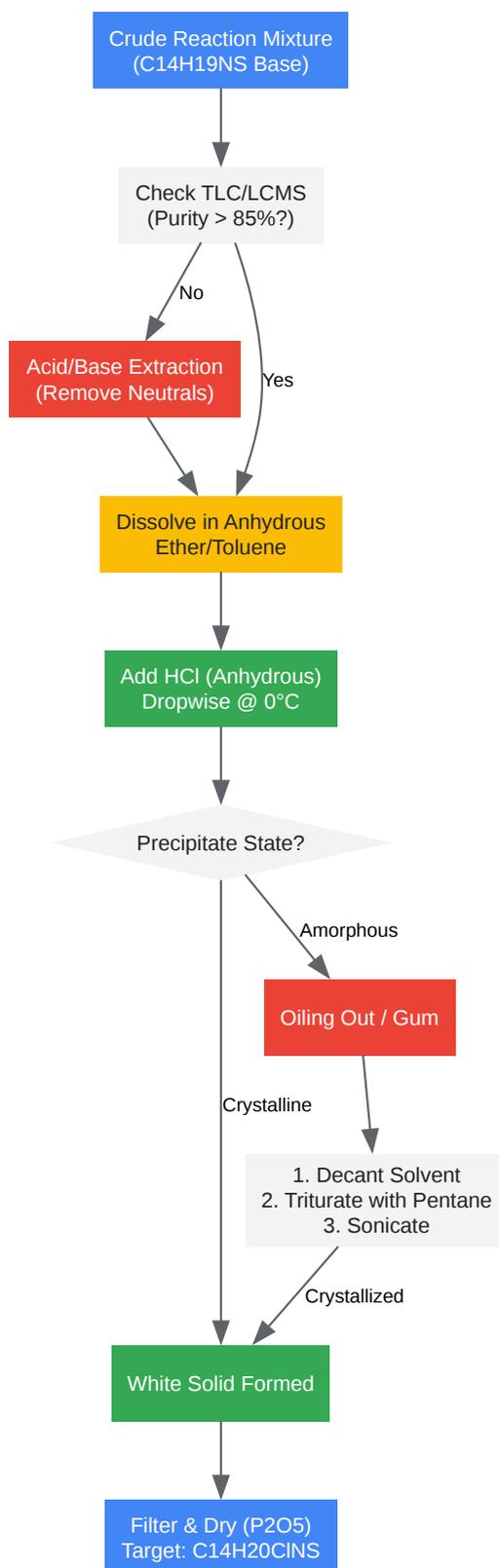
in an ice bath.
- Slowly add 2.0 equivalents of 4M HCl in Dioxane (or Et₂O) dropwise with vigorous stirring.
 - Visual Cue: A white precipitate should form immediately.^[1] If oil forms, scratch the glass or add a seed crystal.^[1]
- Stir at

for 30 minutes, then dilute with anhydrous Acetone (anti-solvent) to force complete precipitation.
- Filter under Nitrogen (using a Schlenk frit or rapid vacuum filtration) to avoid moisture absorption.^[1]

Pathway Visualization

Diagram 1: Yield Optimization Logic Flow

This decision tree guides the researcher through the purification process based on the physical state of the intermediate.^[1]

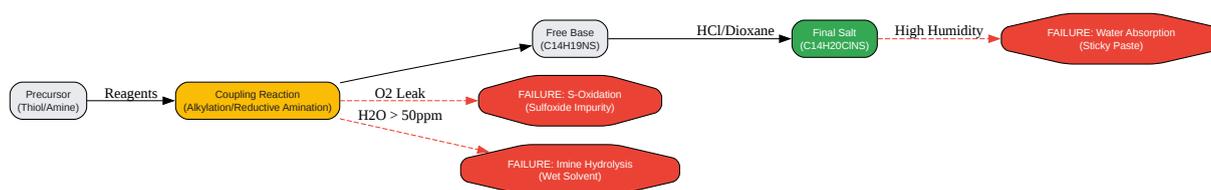


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Caption: Decision matrix for converting the crude thio-amine base into a high-purity hydrochloride salt.

Diagram 2: Mechanistic Failure Points (Thio-Amine Synthesis)

Visualizing where the chemistry typically fails in sulfur-nitrogen scaffolds.[1]



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Caption: Critical failure points in the synthesis pathway: Oxidation, Hydrolysis, and Hygroscopicity.

Frequently Asked Questions (FAQ)

Q1: My final product is a sticky gum instead of a powder. How do I fix this? A: This is the "Oiling Out" effect.[1] Do not throw it away.

- Decant the supernatant solvent.[1]
- Add a small volume of anhydrous Pentane or Hexane.
- Sonicate the flask for 10-15 minutes. The mechanical energy often induces crystallization.[1]
- If that fails, dissolve the gum in a minimum of hot Isopropanol (IPA) and let it cool slowly to room temperature, then to

Q2: Can I use aqueous HCl (37%) for the salt formation? A: Avoid if possible. While chemically feasible, the water introduced makes drying the **C₁₄H₂₀CINS** salt extremely difficult.^[1] The combination of the sulfur atom and the amine salt often results in a hygroscopic hydrate that is difficult to handle.^[1] Use 4M HCl in Dioxane or generate HCl gas in situ by dripping Acetyl Chloride into Methanol (exothermic - cool carefully).

Q3: The NMR shows a split peak for the Methyl/Alkyl group. Is it an impurity? A: Not necessarily. If your C₁₄ scaffold has a chiral center (common in thienyl-alkylamines), you may be seeing diastereomers if you used a racemic precursor.^[1] However, if the peaks are roughly 10-15% intensity, check for the S-oxide (sulfoxide) byproduct, which often shifts adjacent protons downfield by ~0.2-0.5 ppm.^[1]

References

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Sources

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